PEG4 Spacer Arm Length vs. Homologues
The PEG4 spacer arm in Acid-PEG4-NHS ester and related constructs provides an end-to-end distance of approximately 25.7 Å, which is nearly double that of PEG2-based linkers (~14 Å) and approximately half that of PEG12-based linkers (54.1 Å) . This discrete length is critical for spanning the typical 20–30 Å distance between E3 ligase and target protein binding pockets in PROTAC ternary complexes [1]. Substituting PEG4 with PEG2 reduces the spacer length by ~45%, potentially preventing productive ternary complex formation, while substituting with PEG8 or PEG12 introduces excessive conformational entropy that can reduce residence time in the ternary complex and increase off-target degradation [1].
| Evidence Dimension | Spacer Arm Length (end-to-end distance) |
|---|---|
| Target Compound Data | 25.7 Å (PEG4-SPDP construct) |
| Comparator Or Baseline | PEG12-SPDP: 54.1 Å; PEG2: ~14 Å |
| Quantified Difference | PEG4 is 11.7 Å longer than PEG2 and 28.4 Å shorter than PEG12 |
| Conditions | Molecular modeling and vendor-specified spacer arm lengths for amine-to-sulfhydryl crosslinkers |
Why This Matters
Selecting the correct PEG spacer length (PEG4 vs. PEG2/PEG6/PEG8) directly determines whether a PROTAC achieves productive ubiquitination or fails entirely, making length-verified PEG4 linkers essential for reproducible degradation campaigns.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
